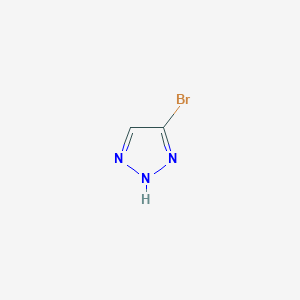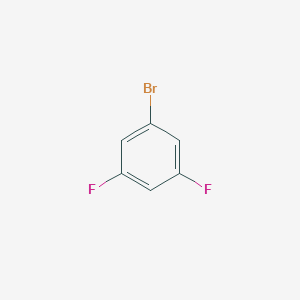
Zinc-Copper couple
概要
説明
Synthesis Analysis
The synthesis of Zinc-Copper couples can involve various methods, including the green synthesis approach, which emphasizes environmentally friendly procedures. For instance, green synthesis using plant extracts, such as pomegranate fruit extract, has been explored for producing Zinc Oxide and Copper Oxide nanoparticles. This method highlights the significance of utilizing bioactive compounds in plant extracts as reducing and stabilizing agents, leading to controlled nanoparticle synthesis with desirable properties (Chavan, 2022).
Molecular Structure Analysis
The coordination chemistry of copper and zinc ions, especially when coordinated to peptides such as the amyloid-beta peptide, reveals complex molecular structures. The identification of the coordination sphere and the affinity of these metal ions towards peptides or other ligands are crucial for understanding their biochemical roles and interactions. Studies have proposed models to describe these coordination complexes, highlighting the distorted square planar geometry and the specific ligands involved in copper coordination, such as histidine residues and carboxylates (Faller & Hureau, 2009).
Chemical Reactions and Properties
Copper activation in the presence of zinc, particularly in the selective flotation of sulfide minerals like sphalerite and pyrite, demonstrates the intricate surface reactions and the role of copper adsorption. This process, essential for the flotation and separation of minerals, is influenced by several factors, including copper concentration, activation time, pH, and pulp potential. The understanding of copper activation mechanisms offers insights into optimizing separation processes in mineral processing (Chandra & Gerson, 2009).
Physical Properties Analysis
The synthesis and characterization of Zinc Oxide and Copper Oxide nanoparticles have revealed their physical properties, such as size, morphology, crystallinity, and optical properties. Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are utilized to assess these properties. The controlled size distribution and well-defined morphologies of these nanoparticles indicate their potential for various applications, emphasizing the importance of synthesis methods in tailoring physical properties (Chavan, 2022).
Chemical Properties Analysis
The chemical properties of Zinc-Copper couples, especially in the context of their interaction with biological molecules, are of significant interest. The coordination chemistry involving copper and zinc ions and peptides demonstrates the complex interactions and the potential biochemical roles these metal ions play. Understanding these interactions is vital for elucidating the molecular mechanisms underlying various biological processes and diseases, such as Alzheimer's disease (Faller & Hureau, 2009).
科学的研究の応用
Summary of the Application
The Zinc-Copper couple is widely used in organic synthesis . It was popularized after the report by Simmons and Smith in 1959 on its application as an activated source of zinc required for the formation of an organozinc reagent in the Simmons–Smith cyclopropanation of alkenes .
Methods of Application
The couple is frequently prepared as a darkly-colored powder and is slurried in an ethereal solvent prior to being used in slight excess relative to the substrate . Most methods involve reduction of an oxidized copper species with zinc, which is used in excess .
Results or Outcomes
The couple has been widely applied as a reagent in other reactions requiring activated zinc metal .
Creation of One- and Two-Dimensional Copper and Zinc Oxides
Summary of the Application
The Zinc-Copper couple is used in the synthesis of nanostructured copper and zinc oxides, which have unique properties and potential applications in a variety of fields including electronics, photonics, sensorics, and energy conversion .
Methods of Application
Special attention is paid to laser-based methods for synthesizing oxide nanostructures, with an emphasis on the importance of controlling power density distribution to influence the quality and properties of the nanomaterials .
Results or Outcomes
The synthesis of nanocomposites based on ZnO and CuO using pulse-periodic laser treatment, coupled with precise laser beam control using free-form diffractive optics, presents novel opportunities for applications in optoelectronics, sensor technology, electronics and portable energy sources manufacturing, and various other fields .
Simmons-Smith Cyclopropanation Reaction
Summary of the Application
The Zinc-Copper couple is used in the Simmons-Smith cyclopropanation reaction .
Methods of Application
In this process, the couple (typically a slurry in an ethereal solvent) reacts with methylene iodide to generate iodomethylzinc iodide, which is the intermediate responsible for cyclopropanation .
Results or Outcomes
This reaction is a method for the stereospecific conversion of alkenes to cyclopropanes .
Generation of Alkyl Zinc Reagents for Conjugate Addition
Summary of the Application
The Zinc-Copper couple has been employed to generate alkyl zinc reagents for conjugate addition .
Methods of Application
In this process, the couple is used to generate alkyl zinc reagents, which are then used in conjugate addition reactions .
Results or Outcomes
This method allows for the selective addition of alkyl groups to α,β-unsaturated carbonyl compounds .
Dehalogenation Reagent
Summary of the Application
The Zinc-Copper couple is used as a dehalogenating reagent .
Methods of Application
In this application, the couple is used to remove halogen atoms (such as chlorine, bromine, or iodine) from organic compounds .
Results or Outcomes
This method is useful for the synthesis of dehalogenated organic compounds .
Reductive Coupling of Carbonyl Compounds
Summary of the Application
The Zinc-Copper couple is used as a promoter of reductive coupling of carbonyl compounds .
Methods of Application
In this process, the couple is used to reduce two carbonyl groups, leading to their coupling .
Results or Outcomes
This method is useful for the synthesis of complex organic compounds from simple carbonyl precursors .
Reformatsky Reaction
Summary of the Application
The Zinc-Copper couple is used in the Reformatsky reaction .
Methods of Application
In this process, the couple is used to generate a zinc enolate from an α-haloester, which then reacts with a carbonyl compound to form a β-hydroxyester .
Results or Outcomes
This method is useful for the synthesis of β-hydroxyesters .
Reduction of Alkynes to cis-Alkenes
Summary of the Application
The Zinc-Copper couple is used for the selective, stereospecific reduction of alkynes to cis-alkenes .
Methods of Application
In this application, the couple is used to selectively reduce an alkyne to a cis-alkene .
Results or Outcomes
This method is useful for the synthesis of cis-alkenes from alkynes .
Deiodination of Iodotributylstannylalkanes
Summary of the Application
The Zinc-Copper couple is used for deiodination of iodotributylstannylalkanes .
Methods of Application
In this process, the couple is used to remove an iodine atom from iodotributylstannylalkanes .
Results or Outcomes
This method is useful for the synthesis of tributylstannylalkanes .
Safety And Hazards
将来の方向性
Research is ongoing into the role of Zinc and Copper in biological and biomedical processes . The use of metal-based drugs presents the most important strategy in the development of new anticancer and antimicrobial agents . Knowledge of the interaction of Zinc (II) and Copper (II) ions with biomolecules and other relevant ligands is essential for understanding the cellular biology of delivery complexes to DNA and proteins .
特性
IUPAC Name |
copper;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLCNGKSPOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152720 | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc-Copper couple | |
CAS RN |
12019-27-1, 53801-63-1 | |
| Record name | Copper, compd. with zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper, compound with zinc (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc copper couple | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

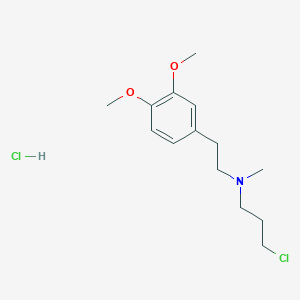
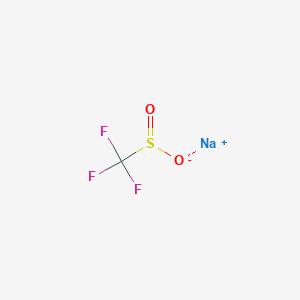
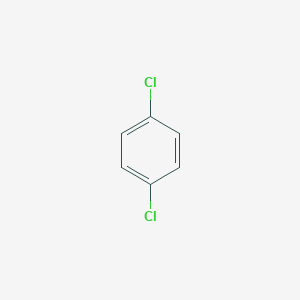
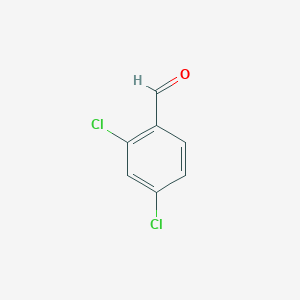
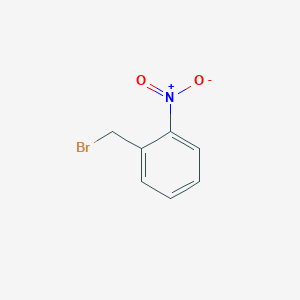
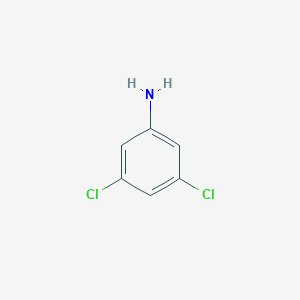
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
